2-(3-Chloro-4-fluorobenzoyl)thiazole
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Overview
Description
2-(3-Chloro-4-fluorobenzoyl)thiazole is a heterocyclic compound that contains both a thiazole ring and a benzoyl group substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-fluorobenzoyl)thiazole typically involves the reaction of 3-chloro-4-fluorobenzoyl chloride with thiazole. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to moderate heat.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-fluorobenzoyl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzoyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to reflux.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under mild to moderate conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions often use reagents like aryl halides and bases such as potassium carbonate.
Major Products Formed
Substitution Reactions: Products include derivatives where the chlorine or fluorine atoms are replaced by other functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the thiazole ring.
Coupling Reactions: Products include biaryl compounds or other complex structures.
Scientific Research Applications
2-(3-Chloro-4-fluorobenzoyl)thiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-fluorobenzoyl)thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the benzoyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorobenzoyl)thiazole
- 2-(4-Fluorobenzoyl)thiazole
- 2-(3,4-Dichlorobenzoyl)thiazole
Uniqueness
2-(3-Chloro-4-fluorobenzoyl)thiazole is unique due to the presence of both chlorine and fluorine atoms on the benzoyl group, which can influence its reactivity and binding properties. The combination of these substituents can enhance the compound’s biological activity and specificity compared to similar compounds with only one halogen substituent.
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-(1,3-thiazol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNOS/c11-7-5-6(1-2-8(7)12)9(14)10-13-3-4-15-10/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTVTTMHCBYPCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=NC=CS2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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